7-Bromo-8,8-dimethyl-2-azabicyclo[4.2.0]octane

Lipophilicity Drug-likeness CNS permeability

Fragment-based lead generation often requires rigid, three-dimensional building blocks that are synthetically versatile. 7-Bromo-8,8-dimethyl-2-azabicyclo[4.2.0]octane (CAS 2059935-18-9) addresses this need with a pre-organized 2-azabicyclo[4.2.0]octane core bearing a reactive bromine atom. - Zero rotatable bonds eliminate conformational ambiguity, enabling clean SAR exploration. - The bromine atom at position 7 provides a robust cross-coupling handle for Suzuki-Miyaura or Buchwald-Hartwig diversification. - Supplied at 95% purity for research-scale synthesis; bulk quantities available upon request.

Molecular Formula C9H16BrN
Molecular Weight 218.13 g/mol
Cat. No. B13247576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-8,8-dimethyl-2-azabicyclo[4.2.0]octane
Molecular FormulaC9H16BrN
Molecular Weight218.13 g/mol
Structural Identifiers
SMILESCC1(C2C(C1Br)CCCN2)C
InChIInChI=1S/C9H16BrN/c1-9(2)7(10)6-4-3-5-11-8(6)9/h6-8,11H,3-5H2,1-2H3
InChIKeyMMINRMRFUMUYAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-8,8-dimethyl-2-azabicyclo[4.2.0]octane: Core Properties


7-Bromo-8,8-dimethyl-2-azabicyclo[4.2.0]octane (CAS 2059935-18-9) is a bicyclic secondary amine belonging to the 2-azabicyclo[4.2.0]octane family. The scaffold features a conformationally constrained piperidine ring fused to a cyclobutane, with gem-dimethyl substitution at the 8-position and a bromine atom at the 7-position . This arrangement yields a compact, non-planar building block (MW 218.13, C9H16BrN) with zero rotatable bonds, a single H-bond donor, and a computed logP of 2.16 . The compound is commercially available at research-scale purity (95%) and is principally employed as a synthetic intermediate in medicinal chemistry programs requiring sp3-rich, three-dimensional fragments [1].

Constrained bicyclic amine core (0 rotatable bonds)
Bromine handle for cross-coupling diversification
Property profile relevant to CNS fragment design

7-Bromo-8,8-dimethyl-2-azabicyclo[4.2.0]octane: Interchange Limitations


The 2-azabicyclo[4.2.0]octane family is not a uniform class; site and identity of substitution fundamentally alter physicochemical and reactivity profiles. The bromine atom at position 7 imparts a distinct leaving-group potential, steric footprint (atomic radius ~185 pm), and electronic effect that cannot be replicated by the 7-hydroxy analog (H-bond donor count = 2, TPSA = 32.3 Ų vs. 12.0 Ų for the bromo compound) [1]. Similarly, replacing the 8,8-dimethyl groups (which enforce conformational restriction) with hydrogen abolishes the gem-dialkyl effect that shields the bicyclic core [2]. Generic substitution among these building blocks would yield intermediates with divergent reactivity, lipophilicity, and downstream pharmacokinetic profiles, directly impacting hit-to-lead progression outcomes [2].

7‑OH Analog

Higher TPSA and additional H‑bond donor may shift permeability and pharmacokinetic profile away from CNS property space.

8‑H / Des‑methyl Analog

Removal of gem‑dimethyl groups reduces conformational restriction; pre‑organization advantage may not transfer.

Generic Building Block

Divergent reactivity and lipophilicity across the 2‑azabicyclo[4.2.0]octane family may influence downstream structure–activity relationships.

7-Bromo-8,8-dimethyl-2-azabicyclo[4.2.0]octane: Quantitative Differentiation


Lipophilicity: Bromo vs. Hydroxy

Replacing the 7-hydroxy group with a 7-bromo substituent increases computed logP by approximately 1.2 log units (from 1.0 to 2.16), while simultaneously reducing the topological polar surface area (TPSA) from 32.3 Ų to 12.0 Ų [1]. This shift in physicochemical profile materially affects predicted membrane permeability and CNS exposure potential, making the bromo compound a preferred starting point for CNS-targeted library synthesis where lower TPSA (<40 Ų) and logP between 2-4 are desirable [2].

Lipophilicity Comparison
Reported
Target (7‑Br)
logP 2.16 · TPSA 12.0 Ų
Comparator (7‑OH)
logP 1.0 · TPSA 32.3 Ų
Property space context for CNS permeability prediction
Computed properties; cross‑study comparison
Lipophilicity Drug-likeness CNS permeability

Conformational Rigidity vs. Flexible Analogs

The bicyclic scaffold of 7-bromo-8,8-dimethyl-2-azabicyclo[4.2.0]octane possesses zero rotatable bonds, a feature shared by its close analogs but not by flexible linear bromoalkyl amines such as 2-bromo-3-(3-methylpiperidino)prop-1-ene (rotatable bonds = 3) . The absence of rotatable bonds reduces the entropic penalty upon target binding, a principle demonstrated broadly across fragment- and lead-based discovery where increased rigidity correlates with improved affinity per heavy atom [1]. While direct affinity data are not available for this specific compound, the class-level inference is supported by the scaffold's successful application in bicyclic proline analog design reported in the literature [2].

Conformational Rigidity
Class‑level
Bicyclic scaffold
Rotatable bonds: 0
Linear analog
Rotatable bonds: 3
Pre‑organization may support ligand efficiency
Class‑level inference; no direct affinity data
Ligand preorganization Entropy penalty Binding affinity

Cross-Coupling Reactivity: Bromine vs. Chlorine

The C-Br bond at the sp3-hybridized 7-position offers superior reactivity in transition-metal-catalyzed cross-coupling reactions compared to C-Cl analogs. While direct rate constant comparisons for this specific scaffold are not published, alkyl bromides are known to undergo oxidative addition with Pd(0) approximately 1-2 orders of magnitude faster than alkyl chlorides under identical conditions in Suzuki-Miyaura and related cross-coupling manifolds [1]. Conversely, the bromo compound is less reactive (and thus more manageable) than the iodo analog, providing a balance between reactivity and shelf stability that is advantageous for iterative library synthesis [2]. No 7-chloro or 7-iodo variants of the 8,8-dimethyl-2-azabicyclo[4.2.0]octane scaffold appear in the open literature, making the bromo derivative the default electrophilic coupling partner for scaffold diversification [3].

C–Br Reactivity
Class‑level
C–Br (target)
Rel. rate ~10²
C–Cl
Rel. rate = 1
Supports cross‑coupling diversification screening
General Pd(0) reactivity scale; scaffold‑specific data not available
Palladium catalysis Suzuki-Miyaura Heck coupling reactivity

Scaffold Uniqueness: No Positional Isomers

A survey of the PubChem and CAS databases reveals that 7-bromo-8,8-dimethyl-2-azabicyclo[4.2.0]octane is the sole compound with this specific substitution pattern (8,8-dimethyl, 7-bromo) on the 2-azabicyclo[4.2.0]octane core [1]. Other known 7-bromo derivatives belong to the 1-azabicyclo[4.2.0]octane series (e.g., 7-bromo-8-oxo-1-azabicyclo[4.2.0]octan-8-one, CAS 33993-88-3) or the 3-oxa-1-azabicyclo[4.2.0]octane series (e.g., 6(R)-7(R,S)-bromo-8-oxo-2,2-dimethyl-3-oxa-1-azabicyclo[4.2.0]octane), neither of which possesses the same secondary amine reactivity or the 8,8-dimethyl-2-aza topology [2]. This topological uniqueness provides a defensible novelty position for patent applicants and ensures that structure-activity relationships (SAR) derived from this scaffold are not confounded by data from regioisomeric series.

Scaffold Uniqueness
Class‑level
Unique topology
Zero positional isomers identified for 2‑aza‑8,8‑dimethyl‑7‑Br topology
May reduce regioisomeric confounding in SAR
Database survey (April 2026)
Chemical space Scaffold novelty Intellectual property

7-Bromo-8,8-dimethyl-2-azabicyclo[4.2.0]octane: Validated Applications


CNS-Oriented Fragment Library Synthesis

The combination of logP = 2.16 and TPSA = 12.0 Ų places this building block within the optimal CNS drug property space (TPSA < 60 Ų, logP 2-4) [1]. Its zero rotatable bonds and secondary amine handle enable incorporation into fragment libraries targeting neurodegenerative or psychiatric disease targets. The bromine provides a traceless cross-coupling site for Suzuki-Miyaura or Buchwald-Hartwig diversification, allowing systematic exploration of vector space from a conformationally rigid core [2]. In contrast, the 7-hydroxy analog (TPSA 32.3 Ų) is better suited to peripheral target libraries, where higher polarity is tolerated [3].

Scaffold Diversification for IP Generation

The scaffold's topological uniqueness—no other 2-azabicyclo[4.2.0]octane regioisomer with identical 8,8-dimethyl-7-bromo substitution exists—makes it attractive for generating novel composition-of-matter patent filings [1]. Lead optimization programs that have exploited saturated, sp3-rich scaffolds (such as bicyclic prolines) have produced clinical candidates with improved selectivity and metabolic stability [2]. The bromo handle permits late-stage functionalization to explore SAR without resorting to de novo scaffold synthesis for each analog [3].

Preorganized Ligands for Lipophilic Binding Pockets

The gem-dimethyl group enforces conformational restriction, pre-organizing the secondary amine and bromine substituents into a defined relative orientation [1]. This is particularly valuable for targets where the binding pocket is shallow and hydrophobic, such as GPCR allosteric sites or enzyme exosites. The bromine's superior oxidative addition kinetics (relative to chlorine) facilitate efficient one-pot, multi-component coupling reactions, accelerating the synthesis of focused compound arrays for hit expansion [2].

Method Development for sp3 C-Br Activation

The conformationally locked, bicyclic nature of the scaffold, combined with the sterically encumbered 8,8-dimethyl environment, provides a demanding yet well-defined substrate for evaluating new catalytic systems targeting sp3 C-Br bond activation [1]. Unlike linear alkyl bromides (e.g., 2-bromo-3-(3-methylpiperidino)prop-1-ene), this scaffold's zero rotatable bonds eliminate conformational heterogeneity, enabling cleaner kinetic analysis and facilitating mechanistic investigations in organometallic chemistry [2].

Application
Selection Property
Validation Focus
CNS fragment library synthesis
TPSA / logP property profile
CNS permeability prediction models
Scaffold diversification for IP
Scaffold topological uniqueness
Patentability and regioisomeric novelty
Preorganized ligands for lipophilic pockets
Conformational restriction
Binding affinity and selectivity assessment
sp³ C–Br activation method development
Defined, rigid substrate
Mechanistic organometallic investigations
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